molecular formula C16H29ClN2Sn B3387673 2-Chloro-6-(tributylstannyl)pyrazine CAS No. 850221-68-0

2-Chloro-6-(tributylstannyl)pyrazine

Cat. No.: B3387673
CAS No.: 850221-68-0
M. Wt: 403.6 g/mol
InChI Key: ZJZZSOSLPVDQJO-UHFFFAOYSA-N
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Description

2-Chloro-6-(tributylstannyl)pyrazine is a pyrazine derivative featuring a chlorine atom at position 2 and a tributylstannyl group at position 4. Pyrazines are nitrogen-containing heterocycles known for their aromaticity and versatility in synthetic chemistry, particularly in pharmaceutical and materials science applications. The tributylstannyl group confers unique reactivity, enabling participation in Stille cross-coupling reactions, a critical tool for forming carbon-carbon bonds in organometallic chemistry . This compound is synthesized via deprotonation of halogenated pyrazines followed by trapping with chlorotributylstannane, as demonstrated in fluoropyrazine derivatives . Its structural duality—combining a halogen and an organometallic moiety—makes it valuable for synthesizing complex aromatic systems and functionalized intermediates.

Properties

IUPAC Name

tributyl-(6-chloropyrazin-2-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN2.3C4H9.Sn/c5-4-3-6-1-2-7-4;3*1-3-4-2;/h1,3H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZZSOSLPVDQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=CN=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29ClN2Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850221-68-0
Record name 2-chloro-6-(tributylstannyl)pyrazine
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Chemical Reactions Analysis

2-Chloro-6-(tributylstannyl)pyrazine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, coupling reactions with aromatic compounds can yield biaryl derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
2-Chloro-6-(tributylstannyl)pyrazine serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for participation in various chemical reactions, including:

  • Substitution Reactions : The chlorine atom can be replaced by other functional groups, facilitating the formation of diverse compounds.
  • Coupling Reactions : Particularly in the presence of palladium catalysts, it can undergo coupling reactions to create carbon-carbon bonds with other aromatic compounds. This is significant for developing biaryl derivatives and other complex structures.

Case Study: Stille Coupling
One notable application is in Stille coupling reactions, where the tributylstannyl group acts as a coupling partner. This reaction is widely used in synthesizing pharmaceuticals and advanced materials. For instance, researchers have successfully utilized this compound to synthesize novel pyrazine derivatives that exhibit enhanced biological activities .

Pharmaceutical Applications

Synthesis of Pharmaceutical Intermediates
While not directly used as a pharmaceutical agent, this compound is employed in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to facilitate complex organic transformations makes it valuable in medicinal chemistry .

Case Study: Pim Kinase Inhibitors
A relevant application is its use in developing inhibitors for Pim serine/threonine kinases, which are implicated in various cancers. Compounds derived from this compound have shown potential as therapeutic agents against hematological malignancies and solid tumors .

Industrial Applications

Production of Specialty Chemicals
In the industrial sector, this compound finds applications in producing specialty chemicals and materials. Its unique reactivity profile allows it to be utilized in developing new polymers and coatings with tailored properties.

Material Science Applications
Organotin compounds like this one are being explored for their potential applications in organic light-emitting diodes (OLEDs) and photovoltaics due to their distinctive electrical and optical properties. Research continues to investigate their role in enhancing material performance .

Summary Table of Applications

Application Area Details
Chemical Synthesis Building block for organic synthesis; participates in substitution and coupling reactions
Biological Research Interaction studies with biological systems; potential enzyme inhibition
Pharmaceuticals Synthesis of pharmaceutical intermediates; development of cancer therapies
Industrial Use Production of specialty chemicals; applications in material science (OLEDs, photovoltaics)

Mechanism of Action

Comparison with Similar Compounds

2-Chloro-6-(1-pyrrolidinyl)pyrazine

  • Structure : Chlorine at position 2; pyrrolidinyl (a cyclic amine) at position 5.
  • Synthesis : Prepared via nucleophilic substitution of 2-chloro-6-bromopyrazine with pyrrolidine .
  • Applications : Used as an intermediate for bioactive compounds in drug development, leveraging the pyrrolidinyl group’s ability to enhance solubility and bioavailability .
  • Key Difference: Unlike the tributylstannyl group, pyrrolidinyl lacks organometallic reactivity, limiting utility in cross-coupling reactions.

2-Chloro-6-(1-piperazinyl)pyrazine Hydrochloride

  • Structure : Chlorine at position 2; piperazinyl (a bicyclic amine) at position 6.
  • Applications : Explored in neurological and antimicrobial drug candidates due to piperazine’s affinity for biological targets .
  • Safety : Requires stringent handling precautions (e.g., GHS-compliant safety protocols) due to hydrochloride salt formation .
  • Key Difference : Piperazinyl substituents enhance hydrogen-bonding capacity, contrasting with the hydrophobic, electron-rich tributylstannyl group.

Pyrazinecarboxamides (e.g., 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide)

  • Structure : Chlorine and tert-butyl groups; carboxamide functionality.
  • Key Difference: Carboxamide derivatives prioritize electrostatic interactions over organometallic reactivity, aligning with therapeutic rather than synthetic applications.

Electronic and Steric Properties

Compound Substituent at C6 Molecular Weight (g/mol) Key Property
2-Chloro-6-(tributylstannyl)pyrazine Tributylstannyl (Sn(C₄H₉)₃) ~450.7 High steric bulk; Stille coupling reactivity
2-Chloro-6-(1-pyrrolidinyl)pyrazine Pyrrolidinyl ~198.7 Enhanced solubility; drug intermediate
2-Chloro-6-(methoxycarbonyl)pyrazine Methoxycarbonyl ~186.6 Polar group; precursor for esters/acids
  • Electronic Effects : Tributylstannyl groups lower LUMO energy levels (n-type behavior) in pyrazine-based semiconductors, as seen in acene-type molecular ribbons . Pyrrolidinyl/piperazinyl groups increase electron density via nitrogen lone pairs.
  • Steric Effects : Tributylstannyl’s bulkiness may hinder reactions at C6 but facilitates selective coupling at C2.

Biological Activity

Chemical Structure and Properties

The molecular formula of 2-Chloro-6-(tributylstannyl)pyrazine is C13_{13}H18_{18}ClN, with a molecular weight of 239.74 g/mol. The presence of the pyrazine ring provides a framework that is often associated with various biological activities, including anti-cancer and anti-inflammatory properties.

Synthesis

This compound can be synthesized through several methods, including:

  • Stille Coupling Reaction : This method involves the reaction of 2-chloro-6-bromopyrazine with tributylstannyl halides to form biaryl compounds, which can exhibit enhanced biological activity due to their structural complexity.

General Insights

Compounds containing pyrazine rings are known for their diverse biological activities. The following table summarizes some notable activities associated with pyrazines:

Biological Activity Description
Anticancer ActivityPyrazines have been studied for their potential to inhibit various cancer cell lines .
Anti-inflammatory EffectsSome derivatives exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory pathways .
Antimicrobial ActivityCertain pyrazines have shown effectiveness against various pathogens .

Potential Mechanisms

The biological activity of this compound may involve several mechanisms:

  • Interaction with Biological Targets : The pyrazine moiety can interact with enzymes and receptors, influencing cellular processes such as proliferation and apoptosis.
  • Stannyl Group Influence : The tributylstannyl group may enhance lipophilicity, facilitating membrane penetration and interaction with lipid bilayers or proteins.

Cancer Research

A study examined analogs of pyrazines for their ability to inhibit PIM kinases, which are implicated in cancer progression. The compounds demonstrated significant anti-proliferative effects against leukemia cell lines, suggesting that similar derivatives could be explored for their potential in targeting PIM kinases .

Agrochemical Applications

Research indicates that pyrazine derivatives can serve as effective agrochemicals due to their ability to disrupt pest behavior or growth. This highlights the dual potential of this compound in both pharmaceutical and agricultural contexts .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-chloro-6-(tributylstannyl)pyrazine?

The compound can be synthesized via low-temperature deprotonation and trapping of halogenated pyrazine precursors. For example, fluoropyrazine reacts with hindered lithium dialkylamides (e.g., LTMP) at low temperatures (e.g., –100 °C) in THF, followed by in situ trapping with chlorotributylstannane. This method yields bis-stannylated derivatives (e.g., 2-fluoro-3,6-bis(tributylstannyl)pyrazine) with 90% efficiency under optimized conditions . Alternative approaches include microwave-assisted nucleophilic substitution (e.g., NaH-mediated reactions with cyclopentanol), though adaptations for tributylstannyl groups require rigorous inert atmosphere control .

Q. How can the purity and structural integrity of this compound be validated?

  • NMR spectroscopy : Characteristic 1H^1H-NMR signals for pyrazine derivatives include aromatic protons (δ 8.0–8.5 ppm) and tributylstannyl methyl/methylene groups (δ 0.5–1.5 ppm). For example, 2-chloro-6-(cyclopentyloxy)pyrazine shows distinct singlets at δ 8.09 and 8.05 ppm for pyrazine protons .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+ for C18_{18}H33_{33}ClN2_2Sn: ~487.1).
  • Elemental analysis : Ensure <1% deviation from theoretical C/H/N/Sn ratios.

Q. What solvents and storage conditions are optimal for maintaining stability?

  • Solubility : The compound is soluble in THF, dichloromethane, and ethers but insoluble in water. Avoid protic solvents (e.g., methanol) to prevent Sn–C bond hydrolysis .
  • Storage : Store under inert gas (Ar/N2_2) at –20 °C in amber vials to prevent oxidative degradation. Tributylstannyl groups are sensitive to light and moisture .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during stannylation?

Regioselectivity is governed by:

  • Deprotonation kinetics : Hindered bases (e.g., LTMP) favor deprotonation at positions adjacent to electron-withdrawing groups (e.g., Cl).
  • Temperature : Low temperatures (–100 °C) suppress side reactions (e.g., over-stannylation) and stabilize intermediates .
  • Trapping agent stoichiometry : Excess chlorotributylstannane ensures complete trapping of deprotonated intermediates, minimizing byproducts like mono-stannylated species.

Q. What computational models are suitable for studying electronic and vibrational properties?

A 24-mode model Hamiltonian incorporating all vibrational modes of pyrazine can simulate excited-state dynamics (e.g., S1_1/S2_2 coupling). Multiconfiguration time-dependent Hartree (MCTDH) methods accurately predict absorption spectra and vibronic interactions, validated against experimental data . For Sn–pyrazine bonding, DFT calculations (e.g., B3LYP/def2-TZVP) optimize geometry and electron density distribution, revealing hyperconjugation between Sn and the pyrazine ring .

Q. How does this compound interact with biological targets?

Pyrazine derivatives engage in:

  • Hydrogen bonding : Pyrazine N atoms act as acceptors (e.g., with protein backbone amides).
  • π-Stacking : Aromatic interactions with Phe/Tyr residues stabilize binding.
  • Metal coordination : Tributylstannyl groups may chelate Zn2+^{2+} or Fe3+^{3+} in metalloenzymes .
    For example, chloropyrazines in kinase inhibitors form halogen bonds with catalytic lysines, altering ATP-binding pocket dynamics .

Q. What role does the tributylstannyl group play in material science applications?

  • Conductive polymers : Stannyl groups enhance electron delocalization in CrCl2_2(pyrazine)2_2 coordination polymers, achieving high electrical conductivity (σ ~102^2 S/cm) via ligand-centered redox activity .
  • Nonlinear optics (NLO) : Acentric packing of pyrazine-metal helices (e.g., Zn-MoO2_2F4_4) generates second-harmonic generation (SHG) responses. Tributylstannyl substituents modulate dipole alignment in crystalline phases .

Q. How can contradictions in spectroscopic data be resolved during characterization?

  • Case study : Discrepancies in 119Sn^{119}Sn-NMR chemical shifts may arise from solvent polarity or aggregation. Use diluted samples (<10 mM) in CDCl3_3 to reduce Sn–Sn coupling.
  • Dynamic effects : Variable-temperature NMR (VT-NMR) identifies fluxional behavior (e.g., hindered rotation of SnBu3_3 groups) .
  • Cross-validation : Correlate NMR with X-ray crystallography (e.g., C–Sn bond lengths: ~2.1–2.2 Å) .

Methodological Insights

Parameter Optimal Conditions Key References
Deprotonation baseLTMP (1 equiv., THF, –100 °C)
Stannylation efficiency90% yield with excess SnBu3_3Cl
Stability in solutionStable in THF for 24 h (under Ar)
Computational methodMCTDH for vibronic coupling

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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